Dioxopromethazine hydrochloride

Description

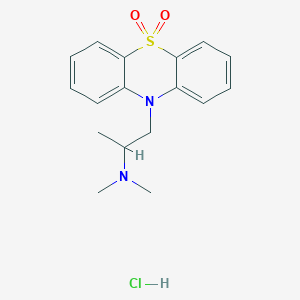

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDLZVGJDFEWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929822 | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15374-15-9, 13754-57-9 | |

| Record name | Dioxopromethazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15374-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxopromethazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015374159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOXOPROMETHAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XHO7GN8RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dioxopromethazine Hydrochloride: A Technical Guide to its Function as a Histamine H1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine hydrochloride is a phenothiazine derivative that functions as a histamine H1 receptor antagonist.[1][2] This technical guide provides an in-depth overview of its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. Due to the limited availability of public data on dioxopromethazine hydrochloride's specific binding affinity, data for the structurally related compound promethazine is provided as a reference. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Introduction

Dioxopromethazine hydrochloride is a member of the phenothiazine class of drugs, recognized for its antihistaminic properties.[1] It is clinically used for the management of allergic conditions such as pruritus and urticaria.[2] Like other first-generation antihistamines, it also exhibits sedative, antiemetic, and anticholinergic effects.[1] The core of its therapeutic action lies in its ability to competitively block the histamine H1 receptor, thereby mitigating the effects of histamine in the body.

Mechanism of Action: Histamine H1 Receptor Antagonism

Dioxopromethazine hydrochloride exerts its effects by acting as an inverse agonist at the histamine H1 receptor. This means that it binds to the receptor and stabilizes it in an inactive conformation, thus preventing its activation by histamine. The H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling cascade leading to the classic symptoms of an allergic response.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is primarily coupled to the Gq/11 family of G proteins. The binding of an agonist, such as histamine, triggers a conformational change in the receptor, leading to the activation of the G protein. This initiates a signaling cascade as follows:

-

Gq/11 Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.

-

Phospholipase C (PLC) Activation: The Gαq-GTP complex activates phospholipase C.

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C, which in turn phosphorylates various downstream target proteins, leading to cellular responses such as smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.

Dioxopromethazine hydrochloride, by blocking the initial activation of the H1 receptor, effectively inhibits this entire signaling cascade.

Pharmacological Profile

Binding Affinity

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| Promethazine | Histamine H1 | 1.4 nM | [3] |

Disclaimer: This value is for promethazine and may not be representative of dioxopromethazine hydrochloride.

Pharmacokinetics

A study investigating the stereoselective pharmacokinetics of dioxopromethazine (DPZ) enantiomers in rats has been conducted. The study utilized a validated enantioselective HPLC-MS/MS method for the quantification of R- and S-DPZ in rat plasma.[2]

| Parameter | Value |

| Linearity Range | 1.00 - 80.00 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL |

| Intra-day Precision (RSD%) | < 12.3% |

| Inter-day Precision (RSD%) | < 12.3% |

| Accuracy (RE%) | -10.5% to 6.6% |

The study found significant differences in the main pharmacokinetic parameters between the R- and S-enantiomers, indicating stereoselective pharmacokinetics in rats.[2]

Experimental Protocols

The following are representative protocols for the characterization of a histamine H1 receptor antagonist like dioxopromethazine hydrochloride.

Radioligand Receptor Binding Assay (Representative Protocol)

This assay determines the affinity of a compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of dioxopromethazine hydrochloride at the human histamine H1 receptor.

Materials:

-

HEK293 cells stably expressing the human histamine H1 receptor.

-

Membrane preparation from the above cells.

-

[3H]-mepyramine (radioligand).

-

Dioxopromethazine hydrochloride (test compound).

-

Mepyramine (unlabeled, for non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293-H1R cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of [3H]-mepyramine (e.g., at its Kd concentration).

-

Increasing concentrations of dioxopromethazine hydrochloride (for competition curve).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled mepyramine.

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of dioxopromethazine hydrochloride to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: Calcium Flux (Representative Protocol)

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by an agonist at the H1 receptor.

Objective: To determine the functional potency (EC50) of dioxopromethazine hydrochloride in inhibiting histamine-induced calcium mobilization.

Materials:

-

CHO or HEK293 cells stably expressing the human histamine H1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Histamine (agonist).

-

Dioxopromethazine hydrochloride (test compound).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the H1R-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C.

-

Washing: After incubation, wash the cells with assay buffer to remove excess dye.

-

Compound Incubation: Add increasing concentrations of dioxopromethazine hydrochloride to the wells and incubate for a specified period.

-

Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Agonist Injection: Inject a fixed concentration of histamine (e.g., its EC80) into the wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis:

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Determine the maximum fluorescence response for each well.

-

Plot the percentage of inhibition of the histamine response against the log concentration of dioxopromethazine hydrochloride.

-

Determine the IC50 value, which in this functional assay represents the EC50 for antagonism.

-

In Vivo Pharmacokinetic Study in Rats (Representative Protocol)

This protocol outlines a study to determine the pharmacokinetic profile of dioxopromethazine hydrochloride in rats.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of dioxopromethazine hydrochloride in rats after oral administration.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Dosing: Administer a single oral dose of dioxopromethazine hydrochloride formulated in a suitable vehicle (e.g., water or saline) via oral gavage.

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples to determine the concentration of dioxopromethazine hydrochloride using a validated bioanalytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key parameters from the plasma concentration-time data.

Conclusion

Dioxopromethazine hydrochloride is a first-generation antihistamine that acts as an antagonist at the histamine H1 receptor, thereby blocking the downstream signaling cascade responsible for allergic responses. While specific quantitative data on its binding affinity and functional potency are limited, its mechanism of action is well-understood within the context of H1 receptor antagonists. The experimental protocols provided in this guide offer a framework for the further characterization of this and similar compounds. This technical guide serves as a foundational resource for scientists and researchers in the field of drug development, providing a comprehensive overview of the core pharmacology of dioxopromethazine hydrochloride.

References

Stereoselective Pharmacokinetics of Dioxopromethazine Hydrochloride Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereoselective pharmacokinetics of Dioxopromethazine hydrochloride enantiomers. Dioxopromethazine (DPZ), a phenothiazine antihistamine, is clinically administered as a racemate. However, emerging research demonstrates significant differences in the pharmacokinetic profiles of its R- and S-enantiomers, a critical consideration for drug development and therapeutic optimization. This document summarizes the key quantitative data, details the experimental methodologies used for their determination, and visualizes the relevant workflows and concepts.

Quantitative Pharmacokinetic Data

A study in rats has revealed statistically significant differences between the pharmacokinetic parameters of R- and S-Dioxopromethazine following intravenous administration of the racemate.[1][2] The S-enantiomer generally exhibits higher exposure and a slower clearance rate compared to the R-enantiomer. The key pharmacokinetic parameters are summarized in the table below.

| Pharmacokinetic Parameter | R-Dioxopromethazine | S-Dioxopromethazine |

| AUC (0-t) (ng·h/mL) | 105.6 ± 21.3 | 142.8 ± 30.5 |

| AUC (0-∞) (ng·h/mL) | 110.2 ± 22.8 | 151.3 ± 33.7 |

| MRT (0-t) (h) | 2.8 ± 0.5 | 3.2 ± 0.6 |

| MRT (0-∞) (h) | 3.1 ± 0.6 | 3.7 ± 0.8 |

| t 1/2 (h) | 2.5 ± 0.7 | 3.1 ± 0.9 |

| Cmax (ng/mL) | 58.4 ± 12.7 | 65.1 ± 15.2 |

| CL (L/h/kg) | 4.6 ± 0.9 | 3.4 ± 0.7 |

| Vz (L/kg) | 16.2 ± 3.1 | 14.8 ± 2.9 |

| Note: Data are presented as mean ± standard deviation. The asterisk () indicates a statistically significant difference (p < 0.05) between the two enantiomers.[2] |

These findings clearly indicate that the pharmacokinetic behavior of Dioxopromethazine enantiomers in rats is stereoselective.[1][2] Notably, no chiral inversion between the enantiomers was observed during the assay.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic study of Dioxopromethazine enantiomers in rats.

Animal Study Protocol

-

Subjects: Male Sprague-Dawley rats.

-

Administration: Intravenous (IV) administration of racemic Dioxopromethazine hydrochloride.

-

Dosing: A single dose was administered.

-

Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points post-administration.

-

Sample Processing: Plasma was separated from the blood samples by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: Enantioselective HPLC-MS/MS

A reliable, specific, and rapid enantioselective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method was developed and validated for the quantification of R- and S-Dioxopromethazine in rat plasma.[1][2]

-

Sample Preparation (Liquid-Liquid Extraction):

-

Rat plasma samples were thawed at room temperature.

-

Plasma was alkalized with 1 M sodium carbonate (Na₂CO₃).[1][2]

-

Dioxopromethazine enantiomers and the internal standard (Diphenhydramine) were extracted from the plasma using ethyl acetate.[1][2]

-

The organic layer was separated and evaporated to dryness.

-

The residue was reconstituted in the mobile phase for HPLC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Column: Chiralpak AGP column (100 × 4.0 mm i.d., 5 μm).[1][2]

-

Mobile Phase: A mixture of ammonium acetate (10 mM; pH 4.5) and methanol (90:10, v/v).[1][2]

-

Flow Rate: Isocratic elution was used.

-

Column Temperature: Maintained at a constant temperature.

-

Run Time: Complete separation of R- and S-Dioxopromethazine was achieved within 12 minutes.[1][2]

-

-

Mass Spectrometric Conditions:

-

Method Validation:

-

Linearity: The method demonstrated good linearity for each enantiomer over the concentration range of 1.00 - 80.00 ng/mL, with a correlation coefficient (r²) > 0.995.[1][2]

-

Lower Limit of Quantitation (LLOQ): The LLOQ for each enantiomer was 1.00 ng/mL.[1][2]

-

Precision and Accuracy: Intra-day and inter-day precision (RSDs, %) were below 12.3%, and accuracies (REs, %) were within -10.5% to 6.6%.[1][2]

-

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the stereoselective pharmacokinetics of Dioxopromethazine enantiomers.

Caption: Experimental workflow for the stereoselective pharmacokinetic study of Dioxopromethazine.

Caption: Conceptual diagram of the stereoselective pharmacokinetics of Dioxopromethazine.

References

Chemical and physical properties of Dioxopromethazine hydrochloride

An In-depth Technical Guide to the Chemical and Physical Properties of Dioxopromethazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical and physical properties, analytical methodologies, and mechanisms of action of Dioxopromethazine hydrochloride. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for key characterization methods are provided, alongside graphical representations of its signaling pathways and analytical workflows.

Chemical and Physical Properties

Dioxopromethazine hydrochloride is a phenothiazine derivative and a metabolite of promethazine.[1][2] It is recognized for its antihistaminic properties and also exhibits strong sedative, antiemetic, and anticholinergic effects.[1][2][3]

Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride[4] |

| CAS Number | 15374-15-9[4][5][6] |

| Synonyms | Promethazine sulfone hydrochloride, Prothanon, 9,9-Dioxopromethazine hydrochloride[1][6][7] |

Molecular and Physical Data

| Property | Value |

| Molecular Formula | C₁₇H₂₁ClN₂O₂S[4] |

| Molecular Weight | 352.9 g/mol [4] |

| Appearance | White to off-white powder[1][6] |

| Melting Point | 127-129 °C[1][6] |

| Boiling Point | 478.451 °C at 760 mmHg[1] |

| Density | 1.224 g/cm³[1][6] |

| pKa (Predicted) | 8.88 ± 0.50[1] |

| Flash Point | 243.159 °C[1] |

| Vapor Pressure | 2.57E-09 mmHg at 25°C[1] |

| Refractive Index | 1.605[1] |

Solubility

The solubility of Dioxopromethazine hydrochloride has been determined in various solvents. A study measured its solubility between 278 K and 328 K using a laser monitoring observation technique.[8][9][10]

| Solvent | Solubility Profile |

| Water | Soluble; increases with temperature.[8][9] |

| Methanol | Slightly soluble (Heated).[1] Solubility increases with temperature.[8][9] |

| Ethanol | Soluble; increases with temperature.[8][9] |

| Chloroform | Slightly soluble.[1] |

| Acetic Acid | Soluble; increases with temperature.[8][9] |

| Acetone | Lowest solubility among the tested solvents.[8][9] |

| N,N-dimethylformamide (DMF) | Soluble; increases with temperature.[8][9] |

| N-methyl ketopyrrolidide (NMP) | Largest solubility among the tested solvents.[9] |

Experimental Protocols

Synthesis Overview: Green Technology Approach

An improved, environmentally friendly synthesis method for Dioxopromethazine hydrochloride has been disclosed. This "green technology" utilizes oxygen as the oxidant and palladium acetate as a catalyst. This process is noted to be a significant improvement over methods using hydrogen peroxide, as it reportedly increases the yield of the intermediate, eliminates the need for sulfuric acid, and simplifies the overall production process. The final product is described as a high-purity, odorless, white to yellowish powder with a bitter taste.

Determination of Solubility via Laser Monitoring

This protocol outlines the synthetic method used to determine the solubility of Dioxopromethazine hydrochloride in various solvents.

Objective: To measure the equilibrium solubility of Dioxopromethazine hydrochloride at different temperatures.

Apparatus:

-

200 mL jacketed glass vessel

-

Thermostatic water bath with continuous circulation (uncertainty ± 0.05 K)

-

Laser monitoring system

-

Magnetic stirrer

-

Analytical balance (uncertainty ± 0.1 mg)

-

Condenser to prevent solvent evaporation

Procedure:

-

A known mass of the selected solvent is added to the jacketed vessel.

-

The temperature of the vessel is set and maintained by the circulating water from the thermostat.

-

A magnetic stirrer is used to ensure the solution is well-mixed.

-

Small, accurately weighed amounts of Dioxopromethazine hydrochloride are incrementally added to the solvent.

-

After each addition, the system is allowed to reach equilibrium. The dissolution of the solid is monitored by observing the laser beam transmitted through the solution. The point at which the solution becomes saturated (and solid particles persist) is recorded.

-

The total mass of the dissolved solute is used to calculate the mole fraction solubility at that specific temperature.

-

This process is repeated at various temperatures (e.g., in the range of 278 K to 328 K) to generate a solubility curve.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the determination of Dioxopromethazine hydrochloride in ophthalmic solutions.

Objective: To accurately quantify the concentration of Dioxopromethazine hydrochloride in a liquid formulation.

Chromatographic Conditions:

-

Stationary Phase: Modified C18 column optimized for basic compounds.

-

Mobile Phase: Methanol / 1.5 mM Phosphoric Acid (60/40 v/v), adjusted to pH 3.02.

-

Flow Rate: 2 mL/min.

-

Detection: UV at 275 nm.

-

Injection Volume: 20 µL.

Sample Preparation:

-

Dilute the eye drop solution containing Dioxopromethazine hydrochloride with water in a 1:50 ratio.

-

Filter the diluted sample through a suitable syringe filter before injection if necessary.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a series of standard solutions of known Dioxopromethazine hydrochloride concentrations to generate a calibration curve.

-

Inject the prepared sample solution into the HPLC system.

-

Record the peak area of the Dioxopromethazine hydrochloride eluting from the column.

-

Quantify the concentration in the sample by comparing its peak area to the calibration curve.

Mechanism of Action and Signaling

Dioxopromethazine hydrochloride exerts its therapeutic effects through the antagonism of multiple receptor systems.[3] Its action as an antihistamine is primarily due to the blockade of histamine H1 receptors.[3] Additionally, its sedative and antiemetic properties are attributed to its ability to block dopamine D2 receptors and muscarinic acetylcholine receptors in the central nervous system.[3] Some research also suggests a potential modulation of serotonin (5-HT2A, 5-HT2C) and glutamate pathways.

Mandatory Visualizations

Caption: Primary mechanism of action of Dioxopromethazine hydrochloride.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cas 13754-56-8,DIOXOPROMETHAZINE HCL | lookchem [lookchem.com]

- 6. scielo.br [scielo.br]

- 7. Dioxopromethazine hydrochloride | C17H21ClN2O2S | CID 11416891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

In Vitro Metabolism of Dioxopromethazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioxopromethazine, a phenothiazine derivative and a metabolite of promethazine, is recognized for its antihistaminic, sedative, and antiemetic properties.[1][2] Understanding its metabolic fate is crucial for comprehensive pharmacological and toxicological profiling. This technical guide provides an in-depth overview of the current understanding and proposed methodologies for the in vitro investigation of dioxopromethazine hydrochloride metabolism. While direct and extensive in vitro metabolic studies on dioxopromethazine are not widely published, this document extrapolates from the known metabolic pathways of its parent compound, promethazine, to provide a robust framework for future research. This guide outlines potential metabolic transformations, the enzymatic systems likely involved, and detailed experimental protocols for their investigation.

Introduction

Dioxopromethazine hydrochloride is chemically known as 10-[2-(Dimethylamino)propyl]-10H-phenothiazine 5,5-dioxide hydrochloride.[2] It is structurally related to promethazine, a first-generation antihistamine, and is identified as its sulfone metabolite.[2][3] The metabolism of xenobiotics is a critical determinant of their therapeutic efficacy and potential for adverse effects. In vitro metabolism studies are indispensable tools in drug development, offering insights into metabolic stability, metabolite identification, and the enzymes responsible for metabolic clearance. This guide will focus on the probable in vitro metabolic pathways of dioxopromethazine and provide actionable protocols for their elucidation.

Hypothesized Metabolic Pathways

The metabolism of dioxopromethazine is presumed to follow pathways similar to other phenothiazines and its parent compound, promethazine. The primary routes of metabolism for promethazine involve oxidation of the sulfur atom in the phenothiazine ring, hydroxylation of the aromatic rings, and N-demethylation of the side chain.[4] Since dioxopromethazine already possesses an oxidized sulfur (sulfone), its further metabolism likely centers on N-demethylation and ring hydroxylation.

The principal enzyme family responsible for the metabolism of promethazine is the cytochrome P450 (CYP) superfamily, with CYP2D6 being a key enzyme.[4] It is therefore highly probable that CYP enzymes, particularly CYP2D6, also play a significant role in the biotransformation of dioxopromethazine.

Caption: Hypothesized metabolic pathways of Dioxopromethazine.

Quantitative Data Summary

Table 1: Metabolic Stability of Dioxopromethazine Hydrochloride in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data to be determined | Data to be determined |

| Rat | Data to be determined | Data to be determined |

| Mouse | Data to be determined | Data to be determined |

| Dog | Data to be determined | Data to be determined |

| Monkey | Data to be determined | Data to be determined |

Table 2: Metabolite Profile of Dioxopromethazine Hydrochloride in Human Liver Microsomes

| Metabolite | Proposed Structure | Relative Abundance (%) |

| N-desmethyl-dioxopromethazine | Structure to be confirmed | Data to be determined |

| Hydroxylated dioxopromethazine | Structure to be confirmed | Data to be determined |

| Dioxopromethazine N-oxide | Structure to be confirmed | Data to be determined |

Experimental Protocols

The following are detailed methodologies for key in vitro metabolism experiments.

Metabolic Stability Assessment in Liver Microsomes

This protocol is designed to determine the rate of disappearance of dioxopromethazine hydrochloride when incubated with liver microsomes.

References

- 1. What is the mechanism of Dioxopromethazine? [synapse.patsnap.com]

- 2. lookchem.com [lookchem.com]

- 3. DIOXOPROMETHAZINE HCL | 13754-56-8 [chemicalbook.com]

- 4. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Dioxopromethazine Hydrochloride in Human Plasma by HPLC-MS/MS

Abstract

This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Dioxopromethazine hydrochloride in human plasma. The methodology utilizes protein precipitation for sample preparation, offering a simple and rapid extraction procedure. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Dioxopromethazine.

Introduction

Dioxopromethazine is a phenothiazine derivative with potential therapeutic applications. Accurate quantification of Dioxopromethazine in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This application note presents a detailed protocol for a selective and sensitive HPLC-MS/MS method for the determination of Dioxopromethazine hydrochloride in human plasma. The method employs Promethazine-d6 as an internal standard (IS) to ensure accuracy and precision.

Experimental

Materials and Reagents

-

Dioxopromethazine hydrochloride reference standard (Purity ≥98%)

-

Promethazine-d6 hydrochloride (Internal Standard, IS) (Purity ≥98%, Isotopic Purity ≥99%)

-

HPLC grade acetonitrile and methanol

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

Instrumentation

-

HPLC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Standard Solutions

-

Stock Solutions (1 mg/mL): Stock solutions of Dioxopromethazine hydrochloride and Promethazine-d6 hydrochloride were prepared in methanol.

-

Working Standard Solutions: Working standard solutions were prepared by serial dilution of the stock solution with a mixture of water and acetonitrile (50:50, v/v).

-

Internal Standard Working Solution (100 ng/mL): The Promethazine-d6 hydrochloride stock solution was diluted in acetonitrile to achieve a final concentration of 100 ng/mL.

Protocols

Sample Preparation

A protein precipitation method was employed for the extraction of Dioxopromethazine from human plasma.

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL Promethazine-d6).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B in 3.0 min, hold at 90% B for 1.0 min, return to 10% B in 0.1 min, and equilibrate for 0.9 min |

Table 2: Mass Spectrometer Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| Dioxopromethazine | 317.1 | 72.1 | 80 | 35 |

| Promethazine-d6 (IS) | 291.3 | 78.1 | 75 | 32 |

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, and stability according to standard bioanalytical method validation guidelines.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Dioxopromethazine in human plasma. A linear regression with a weighting factor of 1/x² was used to fit the data. The correlation coefficient (r²) was consistently >0.99.

Table 4: Calibration Curve Data

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1.0 | 0.012 | 102.5 |

| 5.0 | 0.061 | 98.8 |

| 10.0 | 0.123 | 101.2 |

| 50.0 | 0.615 | 99.5 |

| 100.0 | 1.230 | 100.3 |

| 500.0 | 6.145 | 99.1 |

| 1000.0 | 12.280 | 98.5 |

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) concentrations: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 5: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | 6.5 | 103.2 | 7.8 | 102.1 |

| LQC | 3.0 | 5.2 | 98.7 | 6.5 | 99.5 |

| MQC | 80.0 | 4.1 | 101.5 | 5.3 | 100.8 |

| HQC | 800.0 | 3.5 | 99.2 | 4.8 | 99.7 |

Stability

The stability of Dioxopromethazine was assessed under various conditions to ensure the integrity of the samples during handling and storage.

Table 6: Stability Data

| Stability Condition | Concentration (ng/mL) | Mean Stability (% of Nominal) |

| Bench-top (4 hours, RT) | 3.0 | 98.5 |

| 800.0 | 101.2 | |

| Autosampler (24 hours, 10°C) | 3.0 | 99.1 |

| 800.0 | 100.5 | |

| Freeze-Thaw (3 cycles) | 3.0 | 97.8 |

| 800.0 | 99.3 | |

| Long-term (-80°C, 30 days) | 3.0 | 98.2 |

| 800.0 | 100.1 |

Visualizations

Caption: Experimental workflow for Dioxopromethazine quantification.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Dioxopromethazine hydrochloride in human plasma. The simple protein precipitation sample preparation and the short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies and routine therapeutic drug monitoring.

Analytical Methods for Dioxopromethazine Hydrochloride in Pharmaceutical Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Dioxopromethazine hydrochloride in various pharmaceutical formulations. The methodologies outlined below are based on High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, offering robust and reliable approaches for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a precise and specific method for the analysis of Dioxopromethazine hydrochloride. The following protocol is a validated method suitable for the determination of Dioxopromethazine hydrochloride in eye drops and can be adapted for other liquid formulations.[1][2][3]

Experimental Protocol: HPLC

1. Instrumentation:

-

High-Performance Liquid Chromatograph equipped with a UV detector.

-

Data acquisition and processing software.

2. Chromatographic Conditions:

-

Stationary Phase: Modified C18 column optimized for the separation of basic compounds.[1][2][3]

-

Mobile Phase: Methanol and 1.5 mM phosphoric acid (60:40 v/v), with the pH adjusted to 3.02.[1][2][3]

-

Column Temperature: Ambient.

3. Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of Dioxopromethazine hydrochloride reference standard in the mobile phase to obtain a stock solution of known concentration.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

4. Sample Preparation (Eye Drops):

-

Dilute the eye drop formulation with water in a 1:50 ratio.[1][2][3]

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. Analysis:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution.

-

Determine the concentration of Dioxopromethazine hydrochloride in the sample from the calibration curve.

6. Validation Parameters:

-

The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.

Quantitative Data Summary: HPLC Method

| Parameter | Result | Reference |

| Linearity (r²) | > 0.995 | [4] |

| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL | [4] |

| Intra-day Precision (RSD%) | < 12.3% | [4] |

| Inter-day Precision (RSD%) | < 12.3% | [4] |

| Accuracy (RE%) | -10.5% to 6.6% | [4] |

Experimental Workflow: HPLC Analysis

Caption: Workflow for the HPLC analysis of Dioxopromethazine hydrochloride.

UV-Visible Spectrophotometric Method (Adapted from Promethazine Hydrochloride Analysis)

Spectrophotometric methods are often employed for their simplicity and cost-effectiveness. The following protocol is based on methods developed for Promethazine hydrochloride and can be adapted for the determination of Dioxopromethazine hydrochloride due to their structural similarity.[5][6][7][8][9][10] Method validation would be required to ensure its suitability.

Experimental Protocol: Spectrophotometry (Oxidative Coupling Reaction)

This method is based on the oxidation of the phenothiazine derivative followed by a coupling reaction to form a colored product.[5][7]

1. Instrumentation:

-

UV-Visible Spectrophotometer.

-

Matched quartz cuvettes (1 cm path length).

2. Reagents:

-

Oxidizing Agent: Sodium hypochlorite or N-bromosuccinimide.[5]

-

Coupling Agent: 2-Chloroaniline.[5]

-

Acidic Medium: Sulfuric acid or hydrochloric acid.[5]

-

Solvent: Distilled water.

3. Standard Solution Preparation:

-

Prepare a stock solution of Dioxopromethazine hydrochloride in distilled water.

-

Prepare a series of working standards by diluting the stock solution to different concentrations.

4. Sample Preparation:

-

Tablets: Weigh and finely powder a number of tablets. Dissolve a quantity of the powder equivalent to a known amount of Dioxopromethazine hydrochloride in distilled water. Filter the solution and dilute to a suitable concentration.[8]

-

Liquid Formulations: Dilute the formulation with distilled water to a concentration within the working range of the assay.

5. Procedure:

-

To a specific volume of the standard or sample solution in a volumetric flask, add the acidic medium.

-

Add the oxidizing agent and allow the reaction to proceed for a specified time.

-

Add the coupling agent. A colored product will be formed.

-

Dilute the solution to the mark with distilled water.

-

Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax for a similar compound, Promethazine hydrochloride, has been reported at 518 nm and 595 nm depending on the specific reagents used.[5]

6. Calibration and Quantification:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of Dioxopromethazine hydrochloride in the sample from the calibration curve.

Quantitative Data Summary: Adapted Spectrophotometric Method

The following data is for Promethazine hydrochloride and serves as an expected range for a validated Dioxopromethazine hydrochloride method.

| Parameter | Expected Range | Reference (for Promethazine HCl) |

| Beer's Law Range | 2-28 µg/mL | [5] |

| Molar Absorptivity | ~0.978 × 10⁴ L·mol⁻¹·cm⁻¹ | [5] |

| Wavelength of Max. Absorbance (λmax) | ~514 - 595 nm | [5][8] |

Experimental Workflow: Spectrophotometric Analysis

Caption: Workflow for the spectrophotometric analysis of Dioxopromethazine hydrochloride.

Enantioselective HPLC-MS/MS Method

For the analysis of Dioxopromethazine as a racemic drug, a stereoselective method is crucial, particularly for pharmacokinetic studies.[4]

Experimental Protocol: Enantioselective HPLC-MS/MS

1. Instrumentation:

-

HPLC system coupled with a tandem mass spectrometer (MS/MS).

2. Chromatographic and Mass Spectrometric Conditions:

-

Stationary Phase: Chiralpak AGP column (100 × 4.0 mm i.d., 5 µm).[4]

-

Mobile Phase: Ammonium acetate (10 mM; pH 4.5) - methanol (90:10, v/v).[4]

-

Detection: Multiple reaction monitoring (MRM) mode.[4]

-

Transitions: m/z 317.2 → 86.1 for Dioxopromethazine enantiomers.[4]

3. Sample Preparation (Plasma):

-

Alkalinize plasma with 1 M Na₂CO₃.

-

Extract with ethyl acetate.

-

Evaporate the organic layer and reconstitute the residue.

Logical Relationship: Enantioselective Analysis

Caption: Logical flow for the enantioselective analysis of Dioxopromethazine.

References

- 1. [Validation of the HPLC method in the determination of dioxopromethazine and phenylephrine in eye drops] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 3. The biggest source of information for pharmaci... | proLékárníky.cz [prolekarniky.cz]

- 4. Dioxopromethazine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. globalscientificjournal.com [globalscientificjournal.com]

- 6. smlajournal.com [smlajournal.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. ejournal.um.edu.my [ejournal.um.edu.my]

Ophthalmic Applications of Dioxopromethazine Hydrochloride: Application Notes and Protocols

For Research, Scientific, and Drug Development Professionals

Disclaimer: Dioxopromethazine hydrochloride is a phenothiazine derivative known for its antihistaminic and anticholinergic properties.[1][2] While its parent compound, promethazine, has been associated with ophthalmic effects, there is currently a lack of specific preclinical or clinical data on the dedicated ophthalmic applications of Dioxopromethazine hydrochloride.[3] The following application notes and protocols are hypothetical and intended to guide research and development based on the known pharmacological profile of the compound.

Introduction

Dioxopromethazine hydrochloride, a metabolite of promethazine, is a potent H1 receptor antagonist with additional anticholinergic effects.[1][2] These properties suggest potential therapeutic applications in ophthalmology, particularly for conditions with allergic or inflammatory components, such as allergic conjunctivitis. Its anticholinergic nature also warrants investigation into its effects on intraocular pressure (IOP), a critical factor in glaucoma management. This document provides proposed experimental frameworks for evaluating the efficacy and safety of Dioxopromethazine hydrochloride for these potential ophthalmic uses.

Hypothetical Application 1: Allergic Conjunctivitis

The antihistaminic action of Dioxopromethazine hydrochloride makes it a candidate for alleviating the symptoms of allergic conjunctivitis, which is an IgE-mediated hypersensitivity reaction involving the release of histamine and other inflammatory mediators.[4][5]

Proposed Mechanism of Action

Dioxopromethazine hydrochloride is hypothesized to act by competitively blocking histamine H1 receptors on conjunctival epithelial and vascular endothelial cells. This blockade would prevent histamine-induced vasodilation, increased vascular permeability, and nerve stimulation, thereby reducing the characteristic signs and symptoms of allergic conjunctivitis, such as itching, redness (hyperemia), and swelling (chemosis).[6][7]

Caption: Proposed mechanism of Dioxopromethazine HCl in allergic conjunctivitis.

Experimental Protocols

1. Histamine-Induced Conjunctivitis Model in Guinea Pigs

This model is designed to evaluate the direct antihistaminic effect of a topical Dioxopromethazine hydrochloride formulation.

-

Animals: Male Hartley guinea pigs.

-

Procedure:

-

Administer a single topical dose of Dioxopromethazine hydrochloride ophthalmic solution (e.g., 0.05%, 0.1%, 0.2%) or vehicle to the conjunctival sac of the animals.

-

After a predetermined pretreatment interval (e.g., 30 minutes), topically challenge the same eye with a histamine solution.[8]

-

Evaluate conjunctival hyperemia (redness) at various time points post-challenge (e.g., 5, 10, 15, 30 minutes) using a standardized scoring system.[8]

-

-

Primary Endpoint: Reduction in the clinical score for conjunctival hyperemia compared to the vehicle-treated group.

2. Ovalbumin-Induced Allergic Conjunctivitis Model in Mice

This model mimics both the early and late phases of an allergic response.[9]

-

Animals: BALB/c mice.

-

Procedure:

-

Sensitize mice with intraperitoneal injections of ovalbumin (OVA) and aluminum hydroxide.

-

After the sensitization period, challenge the mice with a topical application of OVA in one eye.

-

Administer topical Dioxopromethazine hydrochloride or vehicle either before (prophylactic) or after (therapeutic) the OVA challenge.

-

Evaluate clinical signs (chemosis, hyperemia, lid edema) at 20 minutes (early phase) and 24 hours (late phase) post-challenge.[10]

-

At the end of the study, collect conjunctival tissue for histological analysis to quantify eosinophil infiltration.

-

-

Primary Endpoints:

-

Reduction in clinical scores for allergic symptoms.

-

Decrease in eosinophil count in the conjunctiva.

-

Hypothetical Data Presentation

| Experimental Model | Compound | Concentration | Primary Outcome Measure | Hypothetical Result |

| Histamine-Induced Conjunctivitis | Dioxopromethazine HCl | 0.1% | Mean Hyperemia Score (0-3) | 0.8 |

| Vehicle | - | Mean Hyperemia Score (0-3) | 2.5 | |

| Olopatadine 0.1% (Control) | 0.1% | Mean Hyperemia Score (0-3) | 0.7 | |

| OVA-Induced Allergic Conjunctivitis | Dioxopromethazine HCl | 0.1% | Eosinophils/mm² in Conjunctiva | 50 |

| Vehicle | - | Eosinophils/mm² in Conjunctiva | 250 | |

| Dexamethasone 0.1% (Control) | 0.1% | Eosinophils/mm² in Conjunctiva | 30 |

Hypothetical Application 2: Modulation of Intraocular Pressure (Glaucoma Research)

The anticholinergic properties of Dioxopromethazine hydrochloride suggest it could affect aqueous humor dynamics and, consequently, intraocular pressure (IOP). This warrants investigation for its potential role in glaucoma research, although it could be a risk factor for angle-closure glaucoma in susceptible individuals.

Proposed Experimental Workflow

Caption: Workflow for evaluating the effect of Dioxopromethazine HCl on IOP.

Experimental Protocols

1. Effect on IOP in Normotensive Rabbits

This protocol aims to determine the effect of Dioxopromethazine hydrochloride on normal IOP.

-

Animals: New Zealand White rabbits.

-

Procedure:

-

Measure baseline IOP in both eyes of each rabbit using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer).[11]

-

Instill a single drop of Dioxopromethazine hydrochloride solution (e.g., 0.1%, 0.5%, 1.0%) into one eye and vehicle into the contralateral eye.

-

Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after instillation.[12]

-

Measure pupil diameter at the same time points to assess mydriatic (pupil-dilating) effects.

-

-

Primary Endpoints:

-

Change in IOP from baseline compared to the vehicle-treated eye.

-

Change in pupil diameter from baseline.

-

2. Ocular Safety and Irritation Assessment (Modified Draize Test)

This is a crucial step to ensure any topical formulation is non-irritating to the ocular surface.

-

Animals: Albino rabbits.

-

Procedure:

-

Instill a single dose of the Dioxopromethazine hydrochloride formulation into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.[13][14]

-

Examine the eyes for any signs of irritation (redness, chemosis, discharge, corneal opacity, iritis) at 1, 24, 48, and 72 hours after instillation.[15]

-

Score the observations according to the Draize scoring system.

-

-

Primary Endpoint: Ocular irritation scores for the cornea, iris, and conjunctiva. A non-irritating formulation should have a mean score of zero.

Hypothetical Data Presentation

| Experimental Model | Compound | Concentration | Primary Outcome Measure | Hypothetical Result |

| Normotensive Rabbit IOP | Dioxopromethazine HCl | 0.5% | Mean Peak IOP Change (mmHg) | +1.5 mmHg |

| Vehicle | - | Mean Peak IOP Change (mmHg) | +0.2 mmHg | |

| Pilocarpine 2% (Control) | 2% | Mean Peak IOP Change (mmHg) | -3.5 mmHg | |

| Ocular Irritation (Draize) | Dioxopromethazine HCl | 0.5% | Mean Irritation Score (0-110) | 0 |

| Vehicle | - | Mean Irritation Score (0-110) | 0 |

Note for Researchers: The protocols and potential applications outlined above are for investigational purposes only. Due to the anticholinergic properties of Dioxopromethazine hydrochloride, there is a theoretical risk of inducing angle-closure glaucoma in predisposed individuals. Any research in this area should proceed with caution and include rigorous safety and toxicology evaluations.

References

- 1. DIOXOPROMETHAZINE HCL | 13754-56-8 [chemicalbook.com]

- 2. Cas 13754-56-8,DIOXOPROMETHAZINE HCL | lookchem [lookchem.com]

- 3. Promethazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Allergic Conjunctivitis Management: Update on Ophthalmic Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development in therapeutic strategies for allergic conjunctivitis [systems.enpress-publisher.com]

- 6. Vascular permeability in allergic conjunctivitis in mice lacking histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histamine Induces Vascular Hyperpermeability by Increasing Blood Flow and Endothelial Barrier Disruption In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. iris-pharma.com [iris-pharma.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Portico [access.portico.org]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Draize test - Wikipedia [en.wikipedia.org]

- 15. Eye irritation: in vivo rabbit eye test template for pre-existing data - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

Dioxopromethazine Hydrochloride: Application Notes and Protocols for Neuropharmacology Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Dioxopromethazine hydrochloride is a phenothiazine derivative with a complex pharmacological profile, suggesting potential applications in neuropharmacology research.[1] As a member of this class of compounds, it is structurally related to established antipsychotic and antihistaminic agents.[2][3] Preliminary information suggests that dioxopromethazine hydrochloride may act on several key neurotransmitter systems implicated in psychiatric and neurological disorders, including the dopaminergic, serotonergic, histaminergic, and cholinergic systems.[1] Its potential as a therapeutic agent is currently being explored for a range of neuropsychiatric conditions such as schizophrenia, bipolar disorder, and severe depression.[1]

Mechanism of Action

The precise mechanism of action for dioxopromethazine hydrochloride is not yet fully elucidated in publicly available research. However, based on its chemical class and available information, it is proposed to be a multi-receptor antagonist. Unlike traditional antipsychotics that primarily target dopamine D2 receptors, dioxopromethazine may operate through a dual-modulatory system involving both dopamine and serotonin receptors.[1]

-

Dopamine D2 Receptor Antagonism: Like other phenothiazines, dioxopromethazine hydrochloride is expected to exhibit antagonist activity at dopamine D2 receptors. This action is a cornerstone of the therapeutic effect of many antipsychotic drugs, particularly in mitigating the positive symptoms of schizophrenia.[4]

-

Serotonin 5-HT2A and 5-HT2C Receptor Antagonism: There is an indication that dioxopromethazine hydrochloride possesses a high affinity for serotonin 5-HT2A and 5-HT2C receptors.[1] This dual D2/5-HT2A antagonism is a characteristic of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of schizophrenia.

-

Histamine H1 Receptor Antagonism: Strong antagonism at H1 receptors is a common feature of phenothiazines and is likely responsible for sedative side effects.[4]

-

Muscarinic Acetylcholine Receptor Antagonism: Anticholinergic properties, resulting from the blockade of muscarinic receptors, may contribute to both therapeutic effects (e.g., antiemetic) and side effects (e.g., dry mouth, blurred vision).

-

Glutamate Modulation: Some evidence suggests that dioxopromethazine may also modulate glutamate neurotransmission, a pathway of increasing interest in the pathophysiology of various neuropsychiatric disorders.[1] By regulating glutamate levels, it may help normalize synaptic transmission and reduce neurotoxicity.[1]

Potential Applications in Neuropharmacology Research

Dioxopromethazine hydrochloride can be a valuable tool for researchers investigating:

-

Novel Antipsychotic Drug Development: Its potential multi-receptor profile makes it an interesting candidate for studying the structure-activity relationships of compounds targeting dopamine and serotonin receptors.

-

Neurotransmitter System Interactions: The compound can be used to probe the complex interplay between the dopaminergic, serotonergic, and glutamatergic systems in various brain regions.

-

Animal Models of Psychiatric Disorders: Dioxopromethazine hydrochloride can be evaluated in preclinical models of psychosis, depression, and anxiety to understand its behavioral pharmacology.

-

Neuroprotection: The parent compound, promethazine, has shown neuroprotective properties in models of ischemic stroke and neurotoxicity.[5][6][7][8] Research could explore similar potential for dioxopromethazine hydrochloride.

Data Presentation

Table 1: Receptor Binding Affinity Profile of Dioxopromethazine Hydrochloride

| Receptor Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine D2 | [³H]Spiperone | Rat Striatum | Data not available | |

| Serotonin 5-HT2A | [³H]Ketanserin | Rat Frontal Cortex | Data not available | |

| Serotonin 5-HT2C | [³H]Mesulergine | Porcine Choroid Plexus | Data not available | |

| Histamine H1 | [³H]Pyrilamine | Guinea Pig Cerebellum | Data not available | |

| Muscarinic M1 | [³H]Pirenzepine | Human Cortex | Data not available |

Table 2: In Vitro Functional Activity of Dioxopromethazine Hydrochloride

| Receptor Target | Assay Type | Cell Line | EC50/IC50 (nM) | Mode of Action | Reference |

| Dopamine D2 | cAMP Assay | CHO-hD2 | Data not available | Antagonist | |

| Serotonin 5-HT2A | Calcium Flux Assay | HEK293-h5HT2A | Data not available | Antagonist | |

| Serotonin 5-HT2C | IP1 Accumulation Assay | HEK293-h5HT2C | Data not available | Antagonist |

Table 3: In Vivo Behavioral Effects of Dioxopromethazine Hydrochloride

| Animal Model | Behavioral Test | Species/Strain | Dose Range (mg/kg) | Effect | Reference |

| Psychosis Model | Amphetamine-Induced Hyperlocomotion | Rat (Sprague-Dawley) | Data not available | Data not available | |

| Psychosis Model | Prepulse Inhibition of Startle | Mouse (C57BL/6) | Data not available | Data not available | |

| Depression Model | Forced Swim Test | Mouse (Swiss Webster) | Data not available | Data not available | |

| Extrapyramidal Side Effects | Catalepsy Test | Rat (Wistar) | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the neuropharmacological profiling of dioxopromethazine hydrochloride. These are generalized protocols and may require optimization for specific experimental conditions.

1. Radioligand Receptor Binding Assay

This protocol is for determining the binding affinity (Ki) of dioxopromethazine hydrochloride for various neurotransmitter receptors.

-

Materials:

-

Test compound: Dioxopromethazine hydrochloride

-

Radioligand (e.g., [³H]Spiperone for D2 receptors)

-

Cell membranes or tissue homogenates expressing the target receptor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

-

Non-specific binding competitor (e.g., haloperidol for D2 receptors)

-

96-well filter plates

-

Scintillation cocktail

-

Liquid scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of dioxopromethazine hydrochloride in assay buffer.

-

In a 96-well plate, add the appropriate amount of cell membranes/tissue homogenate, the radioligand at a concentration near its Kd, and either assay buffer (for total binding), the test compound at various concentrations, or a high concentration of the non-specific competitor (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of dioxopromethazine hydrochloride by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. In Vivo Microdialysis for Neurotransmitter Release

This protocol measures the effect of dioxopromethazine hydrochloride on extracellular levels of neurotransmitters like dopamine and serotonin in specific brain regions of freely moving animals.

-

Materials:

-

Dioxopromethazine hydrochloride

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with electrochemical or fluorescence detection

-

Anesthetics

-

Experimental animals (e.g., rats or mice)

-

-

Procedure:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

-

Allow the animal to recover from surgery for several days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.

-

Administer dioxopromethazine hydrochloride (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples to measure changes in neurotransmitter levels post-administration.

-

Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.

-

Express the results as a percentage of the baseline neurotransmitter levels.

-

3. Forced Swim Test (FST) for Antidepressant-like Effects

The FST is a common behavioral assay to screen for potential antidepressant activity.

-

Materials:

-

Dioxopromethazine hydrochloride

-

Cylindrical water tank (e.g., 25 cm height, 10 cm diameter)

-

Water at 23-25°C

-

Video recording equipment

-

Experimental animals (e.g., mice)

-

-

Procedure:

-

Administer dioxopromethazine hydrochloride or vehicle to the mice at a specified time before the test (e.g., 30-60 minutes).

-

Fill the water tank to a depth where the mouse cannot touch the bottom with its tail or feet (e.g., 15 cm).

-

Gently place the mouse into the water tank for a 6-minute session.[9]

-

Record the entire session for later analysis.

-

After 6 minutes, remove the mouse, dry it, and return it to its home cage.

-

Analyze the video recording, typically scoring the last 4 minutes of the test.

-

Measure the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.

-

A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

-

4. Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a measure of sensorimotor gating that is often deficient in schizophrenic patients. This test assesses the antipsychotic potential of a compound.[10]

-

Materials:

-

Dioxopromethazine hydrochloride

-

Startle response system with a sound-attenuating chamber

-

Experimental animals (e.g., rats or mice)

-

-

Procedure:

-

Administer dioxopromethazine hydrochloride or vehicle to the animals.

-

Place the animal in the startle chamber and allow for a brief acclimation period with background white noise.

-

The test session consists of a series of trials presented in a pseudo-random order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Only background noise is present.

-

-

The startle response (a whole-body flinch) is measured by a transducer in the platform.

-

Calculate PPI as a percentage: %PPI = [1 - (startle response on prepulse-pulse trials / startle response on pulse-alone trials)] x 100.

-

An increase in PPI in drug-treated animals compared to a model of PPI disruption (e.g., induced by a dopamine agonist) suggests antipsychotic-like activity.

-

5. Glutamate Release Assay

This in vitro assay can be used to investigate the modulatory effects of dioxopromethazine hydrochloride on glutamate release from cultured neurons or synaptosomes.

-

Materials:

-

Dioxopromethazine hydrochloride

-

Primary neuronal cultures or synaptosome preparations

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Depolarizing agent (e.g., high concentration of KCl)

-

Commercially available glutamate assay kit (e.g., based on glutamate oxidase and a fluorescent or colorimetric probe)

-

Fluorometer or spectrophotometer

-

-

Procedure:

-

Pre-incubate the cultured neurons or synaptosomes with various concentrations of dioxopromethazine hydrochloride or vehicle.

-

Stimulate glutamate release by adding the depolarizing agent (e.g., KCl).

-

Collect the supernatant containing the released glutamate.

-

Measure the glutamate concentration in the supernatant using a commercial assay kit according to the manufacturer's instructions.[11][12][13][14]

-

Compare the amount of glutamate released in the presence and absence of dioxopromethazine hydrochloride to determine its effect.

-

Visualizations

Caption: Proposed signaling pathways of dioxopromethazine hydrochloride.

Caption: Experimental workflow for neuropharmacological profiling.

References

- 1. What is Dioxopromethazine used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. DIOXOPROMETHAZINE HCL | 13754-56-8 [chemicalbook.com]

- 4. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotection by Chlorpromazine and Promethazine in Severe Transient and Permanent Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Promethazine protects against 3-nitropropionic acid-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chlorpromazine and Promethazine (C+P) Reduce Brain Injury after Ischemic Stroke through the PKC-δ/NOX/MnSOD Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]

- 11. protocols.io [protocols.io]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. worldwide.promega.com [worldwide.promega.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Dioxopromethazine Hydrochloride In Vivo Studies

This technical support center provides guidance and resources for researchers utilizing Dioxopromethazine hydrochloride in in vivo experimental settings. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to facilitate the optimization of your study design.

Frequently Asked Questions (FAQs)

Q1: What is Dioxopromethazine hydrochloride and what is its primary mechanism of action?

A1: Dioxopromethazine hydrochloride is a phenothiazine derivative and an orally active first-generation antihistamine.[1][2] Its primary mechanism of action is the antagonism of the histamine H1 receptor.[3] Additionally, like other phenothiazines, it may exhibit activity at other receptors, including dopamine and muscarinic acetylcholine receptors, which can contribute to its overall pharmacological profile and potential side effects.

Q2: What are the reported therapeutic applications of Dioxopromethazine hydrochloride?

A2: Dioxopromethazine hydrochloride is clinically used for conditions such as pruritus (itching) and urticaria (hives).[3] It is also indicated for inhibiting asthmatic symptoms.[1]

Q3: Are there any established in vivo dosages for Dioxopromethazine hydrochloride in common animal models?

Q4: How can I determine a starting dose for my in vivo experiments?

A4: While specific data for Dioxopromethazine hydrochloride is limited, you can establish a starting dose range by considering data from structurally related compounds, such as Promethazine. For instance, in rats, subcutaneous doses of Promethazine ranging from 1.25 mg/kg to 40 mg/kg have been used to study its effects on nociception.[4] For pruritus models in dogs, other antihistamines have been used at various dosages (e.g., clemastine at 0.5 to 1.5 mg/dog).[5] A thorough literature review of compounds with a similar mechanism of action in your specific model is recommended. A pilot study with a wide range of doses is crucial to identify a dose that is both effective and well-tolerated.

Q5: What is known about the pharmacokinetics of Dioxopromethazine hydrochloride?

A5: A stereoselective pharmacokinetic study has been conducted in rats, indicating that the enantiomers of Dioxopromethazine (R- and S-DPZ) exhibit different pharmacokinetic behaviors.[3] A validated HPLC-MS/MS method for the quantification of its enantiomers in rat plasma has been established, with a lower limit of quantitation (LLOQ) of 1.00 ng/mL.[3] This suggests that the compound is absorbed and can be measured in the bloodstream of rats.

Q6: What is the known toxicity profile of Dioxopromethazine hydrochloride?

A6: Specific LD50 values for Dioxopromethazine hydrochloride are not available in the reviewed literature. However, for the related compound Promethazine hydrochloride, 16-day gavage studies in F344/N rats have been conducted with doses up to 1500 mg/kg.[6] It is critical to conduct toxicity studies for Dioxopromethazine hydrochloride, starting with a dose-range finding study to establish the maximum tolerated dose (MTD) in your chosen species and strain.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Lack of Efficacy | - Inappropriate dosage- Incorrect route of administration- Poor bioavailability- Inadequate sample size- Animal model not sensitive to H1 antagonism | - Conduct a dose-response study to determine the optimal dose.- Review literature for the most effective route of administration for similar compounds.- Consider formulation strategies to improve solubility and absorption.- Perform a power analysis to ensure an adequate number of animals per group.- Verify that the chosen animal model is appropriate for studying histamine-mediated effects. |

| Adverse Effects Observed (e.g., sedation, agitation) | - Dose is too high- Off-target effects (e.g., anticholinergic, antidopaminergic)- Species-specific sensitivity | - Reduce the dosage.- Monitor for and record all observed clinical signs.- Consider if the observed effects could be related to the known pharmacology of phenothiazines.- If sedation is a concern, consider timing experiments for when the animal is most active. |

| High Variability in Results | - Inconsistent dosing technique- Animal-to-animal variation in metabolism- Stress or other environmental factors | - Ensure all personnel are properly trained in the dosing technique.- Increase the sample size to account for individual variability.- Acclimatize animals to the experimental procedures and environment to minimize stress. |

| Difficulty in Formulating for In Vivo Administration | - Poor solubility of Dioxopromethazine hydrochloride | - Test various pharmaceutically acceptable vehicles (e.g., saline, PBS, cyclodextrins, DMSO/Tween 80 mixtures).- Perform a small-scale solubility test before preparing large batches of the dosing solution.- Ensure the final formulation is sterile and at an appropriate pH for the chosen route of administration. |

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Dioxopromethazine (DPZ) Enantiomers in Rat Plasma

| Parameter | R-DPZ | S-DPZ |

| Linear Range (ng/mL) | 1.00 - 80.00 | 1.00 - 80.00 |

| LLOQ (ng/mL) | 1.00 | 1.00 |

| Intra-day Precision (RSD, %) | < 12.3% | < 12.3% |

| Inter-day Precision (RSD, %) | < 12.3% | < 12.3% |

| Accuracy (RE, %) | -10.5% to 6.6% | -10.5% to 6.6% |

| Data from a stereoselective pharmacokinetic study in rats.[3] Specific Cmax, Tmax, and AUC values were not provided in the abstract. |

Table 2: In Vivo Dosages of Related Antihistamines in Animal Models (For Reference)

| Compound | Species | Model | Dosage | Route of Administration | Reference |

| Promethazine | Rat | Nociception | 1.25 - 40 mg/kg | Subcutaneous (SC) | [4] |

| Clemastine | Dog | Pruritus | 0.5 - 1.5 mg/dog | Not Specified | [5] |

| Prednisolone | Dog | Pruritus | 0.5 - 1 mg/kg | Oral (PO) | [5] |

| This table is intended to provide a starting point for dose-range finding studies and does not represent established dosages for Dioxopromethazine hydrochloride. |

Experimental Protocols

Methodology for Stereoselective Pharmacokinetic Study of Dioxopromethazine in Rats (as described in the literature) [3]

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: The specific dosage and route of administration are not detailed in the available abstract. A pilot study would be required to determine an appropriate dose.

-

Sample Collection: Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation.

-

Sample Preparation:

-

Alkalinize plasma samples with 1 M Na₂CO₃.

-

Perform liquid-liquid extraction of Dioxopromethazine enantiomers and an internal standard (e.g., diphenhydramine) using ethyl acetate.

-